molecular formula C15H16N6O3S B2928237 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1396881-22-3

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2928237
M. Wt: 360.39
InChI Key: AAMZRTZIPYVCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N6O3S and its molecular weight is 360.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Rearrangement and Derivative Synthesis

  • Research has shown that certain urea derivatives undergo molecular rearrangement under specific conditions, leading to the formation of new indole and imidazolinone derivatives. This process highlights the potential of urea compounds in synthesizing complex molecules with diverse biological and chemical properties (Klásek, Lyčka, & Holčapek, 2007).

Enzyme Inhibition and Anticancer Activity

  • Urea derivatives have been evaluated for their enzyme inhibition capacities and anticancer activities. One study synthesized and tested urea derivatives for their ability to inhibit enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, with some compounds showing promising results. Additionally, in vitro anticancer activity was observed for certain derivatives, indicating the potential of urea compounds in therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Antimicrobial Activity

  • Novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine were synthesized and demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that urea derivatives can be potent antimicrobial agents, which is critical in the fight against drug-resistant infections (Vedavathi, Sudhamani, & Raju, 2017).

Anion Recognition and Sensing

  • Urea and thiourea compounds have been explored as anion receptors, exhibiting the ability to selectively bind to anions. This property is useful in developing sensors and devices for detecting environmental pollutants and biological analytes. For instance, substituted phenyl urea and thiourea silatranes have been studied for their anion recognition properties, demonstrating the versatility of urea derivatives in sensor technology (Singh, Jain, & Mehtab, 2007).

properties

IUPAC Name

1-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S/c1-24-9-8-20-15(23)21(19-18-20)12-6-4-11(5-7-12)16-14(22)17-13-3-2-10-25-13/h2-7,10H,8-9H2,1H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMZRTZIPYVCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea

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